

Application Notes and Protocols for Basic Red 18 in Fixed Cell Imaging

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Compound of Interest

Compound Name: Cationic red GTL

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Introduction

Basic Red 18 is a cationic, monoazo fluorescent dye with applications in biological imaging. Its positive charge allows it to bind to negatively charged macromolecules within cells, making it a useful tool for visualizing cellular components in fixed preparations. This document provides detailed application notes and a comprehensive protocol for the use of Basic Red 18 in fixed cell imaging studies.

Principle of Action

The primary mechanism of Basic Red 18 staining relies on electrostatic interactions. The dye carries a permanent positive charge, which facilitates its binding to anionic biomolecules such as nucleic acids (DNA and RNA) and acidic proteins. This results in the accumulation of the dye in organelles with a high density of negative charges, such as the nucleus and mitochondria.^[1] The extensive conjugated system of aromatic rings and an azo linkage in its structure is responsible for its chromophoric and fluorescent properties.^[2]

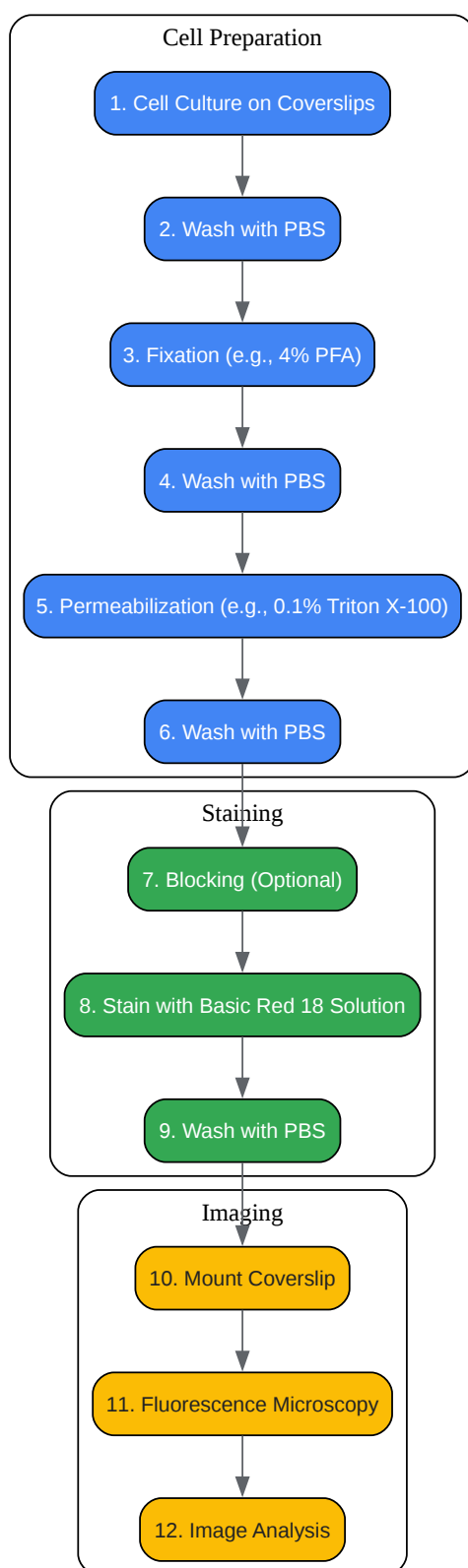
Data Presentation

The following table summarizes the key physicochemical and spectral properties of Basic Red 18. This information is crucial for designing and optimizing fixed cell imaging experiments.

Property	Value	Reference
Chemical Class	Cationic, Monoazo Dye	[2]
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	[2]
Molecular Weight	426.34 g/mol	[2]
Appearance	Dark Red Powder	[2]
Maximum Absorption (λ _{max})	~540-550 nm	[2]
Maximum Emission (λ _{em})	~570 nm	[2]
Solubility	Water Soluble	
Quantum Yield (Φ _f)	Not specified for Basic Red 18; typically moderate for similar red dyes.	
Photostability	Susceptible to photobleaching with prolonged exposure to high-intensity light.[3]	

Mandatory Visualizations

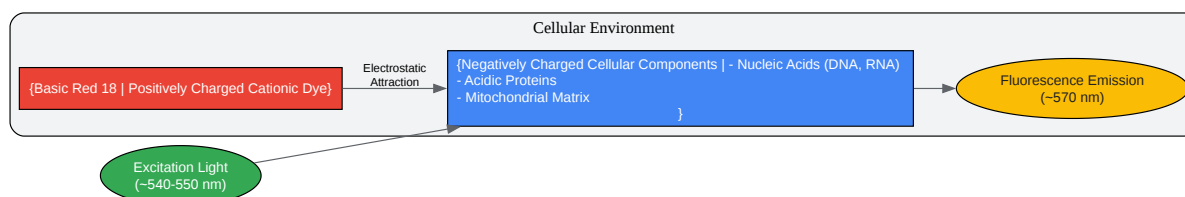
Experimental Workflow



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Caption: Experimental workflow for fixed cell imaging with Basic Red 18.

Signaling Pathway (Mechanism of Action)



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Caption: Mechanism of Basic Red 18 staining in fixed cells.

Experimental Protocols

This protocol provides a general guideline for staining fixed mammalian cells with Basic Red 18. Optimal conditions for specific cell types and experimental setups should be determined by the end-user.

Materials

- Basic Red 18 dye
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (optional, e.g., 1% Bovine Serum Albumin in PBS)
- Antifade mounting medium
- Glass coverslips and microscope slides

- Fluorescence microscope with appropriate filter sets (Excitation: ~540-550 nm, Emission: ~570 nm)

Protocol for Fixed Cell Staining

- Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
- Washing after Fixation: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access intracellular structures.
- Washing after Permeabilization: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional): To reduce non-specific background staining, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.
- Staining: Prepare a working solution of Basic Red 18 in PBS. A starting concentration of 1-5 μM is recommended, but this should be optimized for your specific cell type and application. Incubate the fixed and permeabilized cells with the Basic Red 18 staining solution for 15-30 minutes at room temperature, protected from light.
- Washing after Staining: Aspirate the staining solution and wash the cells three to five times with PBS to remove unbound dye.
- Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation ~540-550 nm, Emission ~570 nm).

Optimization and Considerations

- **Dye Concentration:** The optimal concentration of Basic Red 18 may vary between cell types. A concentration titration is recommended to achieve the best signal-to-noise ratio.
- **Incubation Time:** Staining time can be adjusted to optimize signal intensity while minimizing background.
- **Photostability:** Basic Red 18 is susceptible to photobleaching.[3] To minimize this, reduce the exposure time and intensity of the excitation light during imaging. The use of an antifade mounting medium is highly recommended.
- **Cytotoxicity:** While these protocols are for fixed cells, if considering live-cell imaging, it is important to note that cationic dyes can exhibit cytotoxicity.[4][5] The toxicity of Basic Red 18 for specific cell lines should be evaluated if transitioning to live-cell applications.
- **Signal-to-Noise Ratio:** Proper washing steps are critical to reduce background fluorescence and improve the signal-to-noise ratio.[6] Image acquisition parameters, such as exposure time and gain, should also be optimized.[7]

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